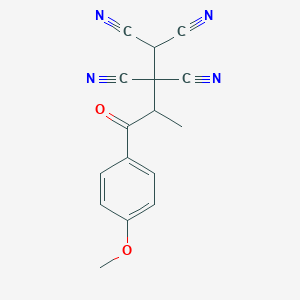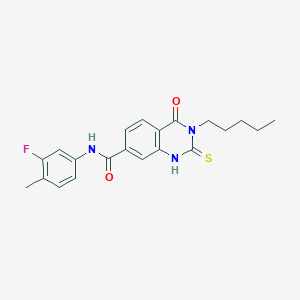![molecular formula C16H23N3O B11456552 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B11456552.png)
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with Butanamide Group: The benzodiazole intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE
- N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPIONAMIDE
Uniqueness
N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE is unique due to its specific substitution pattern and the presence of the butanamide group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]butanamide |
InChI |
InChI=1S/C16H23N3O/c1-4-7-16(20)17-10-15-18-13-8-5-6-9-14(13)19(15)11-12(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H,17,20) |
InChI Key |
WOECXYNSEVYEKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one](/img/structure/B11456469.png)

![5-(3-Bromophenyl)-3-[5-(4-fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazole](/img/structure/B11456487.png)
![3-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11456495.png)

![13-[(4-fluorophenyl)methylsulfanyl]-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11456531.png)
![3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11456532.png)

![ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11456535.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11456538.png)
![5-ethyl-8,15,15-trimethyl-14-oxa-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one](/img/structure/B11456544.png)
![ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate](/img/structure/B11456551.png)
![12-ethyl-3-[(2-fluorophenyl)methylsulfanyl]-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11456553.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11456558.png)
